molecular formula C48H67N11O11S2 B10848003 d[Cha4,Dab8]VP

d[Cha4,Dab8]VP

Cat. No.: B10848003
M. Wt: 1038.2 g/mol
InChI Key: DPVYQFBOSXXNLG-CXWHUAPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D[Cha4,Dab8]VP involves modifications at positions 4 and 8 of the deamino-arginine vasopressin molecule. The Merrifield solid-phase method is commonly used for the synthesis of such peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over the reaction conditions and the sequence of amino acid additions. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

D[Cha4,Dab8]VP primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions

The synthesis of this compound involves the use of protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotection agents like trifluoroacetic acid (TFA). The reactions are typically carried out in anhydrous solvents under inert atmosphere to prevent side reactions .

Major Products Formed

The major product formed from the synthesis of this compound is the desired peptide with modifications at positions 4 and 8. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during the purification process .

Scientific Research Applications

D[Cha4,Dab8]VP has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of vasopressin receptors and their role in physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to vasopressin deficiency or dysregulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

D[Cha4,Dab8]VP exerts its effects by binding to vasopressin receptors, specifically the V1b receptor. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels trigger downstream signaling pathways that mediate the physiological effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • D[Cha4,Orn8]VP
  • D[Leu4,Lys8]VP
  • D[Arg4,Dab8]VP

Uniqueness

D[Cha4,Dab8]VP is unique due to its specific modifications at positions 4 and 8, which confer selective agonist activity for the V1b receptor. This selectivity makes it a valuable tool for studying the role of V1b receptors in various physiological and pathological conditions .

Properties

Molecular Formula

C48H67N11O11S2

Molecular Weight

1038.2 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H67N11O11S2/c49-19-17-32(42(64)52-26-40(51)62)54-47(69)38-12-7-20-59(38)48(70)37-27-72-71-21-18-41(63)53-33(24-30-13-15-31(60)16-14-30)43(65)55-34(22-28-8-3-1-4-9-28)44(66)56-35(23-29-10-5-2-6-11-29)45(67)57-36(25-39(50)61)46(68)58-37/h1,3-4,8-9,13-16,29,32-38,60H,2,5-7,10-12,17-27,49H2,(H2,50,61)(H2,51,62)(H,52,64)(H,53,63)(H,54,69)(H,55,65)(H,56,66)(H,57,67)(H,58,68)/t32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

DPVYQFBOSXXNLG-CXWHUAPYSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

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